molecular formula C10H6N2O B11915759 4-(Isoxazol-3-yl)benzonitrile

4-(Isoxazol-3-yl)benzonitrile

Cat. No.: B11915759
M. Wt: 170.17 g/mol
InChI Key: RKHGTXOZIRRCFC-UHFFFAOYSA-N
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Description

4-(Isoxazol-3-yl)benzonitrile is a chemical compound that features an isoxazole ring attached to a benzonitrile moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoxazol-3-yl)benzonitrile typically involves the formation of the isoxazole ring followed by its attachment to the benzonitrile group. One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks of metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 4-(Isoxazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(Isoxazol-3-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isoxazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s biological effects. Detailed studies on the molecular pathways involved are ongoing .

Comparison with Similar Compounds

Uniqueness: 4-(Isoxazol-3-yl)benzonitrile is unique due to the specific positioning of the isoxazole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule in medicinal chemistry .

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

4-(1,2-oxazol-3-yl)benzonitrile

InChI

InChI=1S/C10H6N2O/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H

InChI Key

RKHGTXOZIRRCFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NOC=C2

Origin of Product

United States

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